molecular formula C18H25NO4S B604810 (2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine CAS No. 1087646-24-9

(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine

Katalognummer: B604810
CAS-Nummer: 1087646-24-9
Molekulargewicht: 351.5g/mol
InChI-Schlüssel: BDXFIXDETAHORK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine is a complex organic compound with a unique structure that combines a naphthalene ring, a sulfonamide group, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the naphthalene ring system. The key steps include:

    Naphthalene Ring Functionalization: The naphthalene ring is functionalized with a sulfonamide group through sulfonation and subsequent amide formation.

    Alkylation: The hydroxyl group is introduced via alkylation using 2-chloropropanol under basic conditions.

    Ether Formation: The pentyloxy group is attached through an etherification reaction using pentanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening for catalysts can be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The ether group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new ethers or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-hydroxypropyl)methacrylamide: Known for its use in polymer therapeutics and drug delivery systems.

    Poly(N-(2-hydroxypropyl)methacrylamide): Utilized in nanomedicine for its biocompatibility and functionalization capabilities.

Uniqueness

(2-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

1087646-24-9

Molekularformel

C18H25NO4S

Molekulargewicht

351.5g/mol

IUPAC-Name

N-(2-hydroxypropyl)-4-pentoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C18H25NO4S/c1-3-4-7-12-23-17-10-11-18(16-9-6-5-8-15(16)17)24(21,22)19-13-14(2)20/h5-6,8-11,14,19-20H,3-4,7,12-13H2,1-2H3

InChI-Schlüssel

BDXFIXDETAHORK-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.